1-(6-Bromoindolin-1-yl)ethanone
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Overview
Description
1-(6-Bromoindolin-1-yl)ethanone is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities. The compound features a bromine atom at the 6-position of the indole ring and an ethanone group at the nitrogen atom of the indole.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromoindolin-1-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of indoline followed by acylation. The reaction typically starts with the bromination of indoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The brominated indoline is then subjected to acylation using acetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoindolin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Stille coupling
Major Products:
- Substituted indolines, alcohols, carboxylic acids, and coupled products depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromoindolin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(6-Bromoindolin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological context and the specific target being investigated .
Comparison with Similar Compounds
- 1-(5-Bromoindolin-1-yl)ethanone
- 1-(6-Aminoindolin-1-yl)ethanone
- 1-(6-Methoxyindolin-1-yl)ethanone
Comparison: 1-(6-Bromoindolin-1-yl)ethanone is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its analogs, such as 1-(5-Bromoindolin-1-yl)ethanone, the position of the bromine atom can lead to different substitution patterns and potentially different biological activities .
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDQGYCFLQERH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551499 |
Source
|
Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114744-53-5 |
Source
|
Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114744-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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